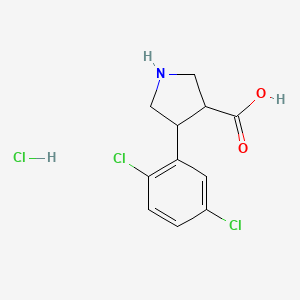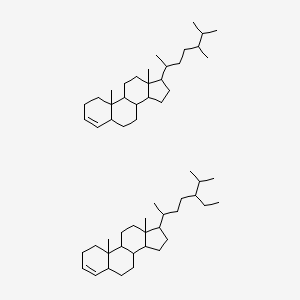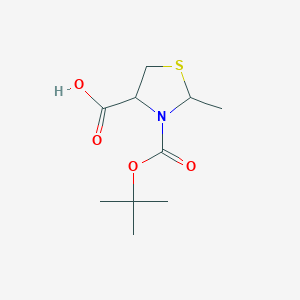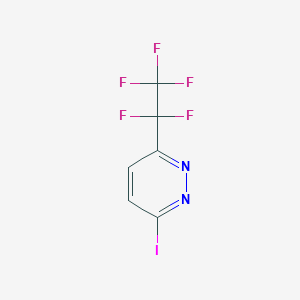
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt es un análogo decapéptido sintético de la hormona liberadora de hormona luteinizante (LHRH). Se utiliza comúnmente en entornos clínicos para el tratamiento de afecciones dependientes de hormonas, como el cáncer de próstata y la pubertad precoz .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Acoplamiento: Cada aminoácido se acopla a la cadena en crecimiento utilizando reactivos de acoplamiento como HBTU o DIC.
Desprotección: Los grupos protectores temporales en los aminoácidos se eliminan utilizando TFA (ácido trifluoroacético).
Métodos de Producción Industrial
La producción industrial de this compound sigue principios similares, pero a una escala mayor. Los sintetizadores de péptidos automatizados se utilizan a menudo para mejorar la eficiencia y la consistencia. El producto final se somete a rigurosos procesos de purificación, como HPLC (cromatografía líquida de alta resolución), para asegurar una alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Esta reacción puede ocurrir en los residuos de triptófano, lo que lleva a la formación de derivados de oxindol.
Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes en la estructura del péptido.
Sustitución: Los residuos de aminoácidos pueden sustituirse para crear análogos con diferentes propiedades.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido fórmico.
Reducción: Agentes reductores como ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU.
Principales Productos Formados
Oxidación: Derivados de oxindol.
Reducción: Péptido reducido con grupos tiol libres.
Sustitución: Análogos peptídicos con secuencias de aminoácidos modificadas.
Aplicaciones Científicas De Investigación
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Se ha investigado su papel en la regulación de la liberación de hormonas y sus efectos en las vías de señalización celular.
Medicina: Se utiliza clínicamente para tratar afecciones dependientes de hormonas, como el cáncer de próstata y la pubertad precoz.
Industria: Se emplea en el desarrollo de terapias basadas en péptidos y herramientas de diagnóstico
Mecanismo De Acción
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt actúa como un agonista del receptor de la hormona liberadora de hormona luteinizante (LHRH). Al unirse a este receptor, estimula la liberación de hormona luteinizante (LH) y hormona folículoestimulante (FSH) de la glándula pituitaria. Esto conduce a un aumento temporal en los niveles de hormonas, seguido de una regulación descendente del receptor y una disminución en la producción de hormonas. Este mecanismo es particularmente útil en el tratamiento de cánceres dependientes de hormonas .
Comparación Con Compuestos Similares
Compuestos Similares
Triptorelin: Otro análogo de LHRH con una estructura y función similares.
Leuprolida: Un análogo nonapéptido sintético de LHRH utilizado en aplicaciones clínicas similares.
Goserelina: Un análogo decapéptido sintético de LHRH utilizado en el tratamiento de cánceres dependientes de hormonas .
Singularidad
Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Ser-Pro-NHEt es único debido a su secuencia específica de aminoácidos, que confiere propiedades de unión y actividad biológica distintas. Su capacidad para regular a la baja eficazmente la producción de hormonas lo convierte en un valioso agente terapéutico en el tratamiento de afecciones dependientes de hormonas .
Propiedades
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H76N14O13/c1-4-63-60(87)51-14-9-21-75(51)61(88)50(31-77)74-54(81)44(22-33(2)3)68-56(83)46(24-35-27-64-41-12-7-5-10-39(35)41)70-55(82)45(23-34-15-17-38(78)18-16-34)69-59(86)49(30-76)73-57(84)47(25-36-28-65-42-13-8-6-11-40(36)42)71-58(85)48(26-37-29-62-32-66-37)72-53(80)43-19-20-52(79)67-43/h5-8,10-13,15-18,27-29,32-33,43-51,64-65,76-78H,4,9,14,19-26,30-31H2,1-3H3,(H,62,66)(H,63,87)(H,67,79)(H,68,83)(H,69,86)(H,70,82)(H,71,85)(H,72,80)(H,73,84)(H,74,81) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTSJSOOVZSDIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H76N14O13 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1213.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(3,4-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12106188.png)




